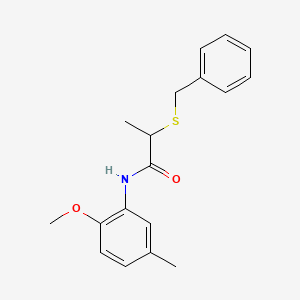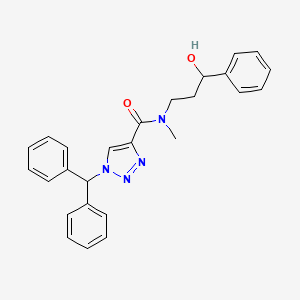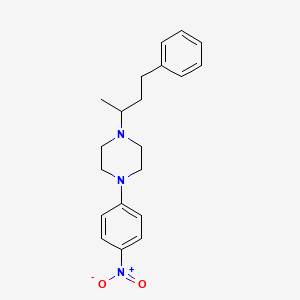![molecular formula C15H14ClN3O4S B6013174 N-(4-{[2-(3-chlorobenzoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B6013174.png)
N-(4-{[2-(3-chlorobenzoyl)hydrazino]sulfonyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[2-(3-chlorobenzoyl)hydrazino]sulfonyl}phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as CBHA and has been synthesized using various methods. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CBHA.
作用机制
The mechanism of action of CBHA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation, inflammation, and glucose metabolism. CBHA has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses. CBHA has also been shown to inhibit the activity of protein kinases involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
CBHA has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, reduction of inflammation, and improvement of glucose metabolism. In cancer research, CBHA has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. In diabetes research, CBHA has been shown to improve glucose tolerance and insulin sensitivity in animal models. Inflammation research has shown that CBHA can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
实验室实验的优点和局限性
One advantage of using CBHA in lab experiments is its potential as a therapeutic agent for various diseases. CBHA has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic properties, making it a promising candidate for further research. However, CBHA also has some limitations in lab experiments, including its solubility and stability. CBHA is not very soluble in water and can degrade over time, making it difficult to work with in some experiments.
未来方向
There are several future directions for research on CBHA, including further studies on its mechanism of action, optimization of its synthesis method, and development of new therapeutic applications. CBHA has shown potential as a therapeutic agent for cancer, diabetes, and inflammation, and further research is needed to determine its efficacy and safety in humans. Additionally, new derivatives of CBHA could be developed to improve its solubility and stability, making it easier to work with in lab experiments. Overall, CBHA is an exciting compound with potential for further research and development in various fields of medicine and science.
合成方法
CBHA can be synthesized using various methods, including the reaction of 3-chlorobenzoylhydrazine with N-(4-aminophenyl)acetamide followed by the reaction of the resulting compound with sulfuryl chloride. Another method involves the reaction of 3-chlorobenzoylhydrazine with N-(4-nitrophenyl)acetamide followed by reduction with hydrogen gas in the presence of a palladium catalyst. These methods have been reported in scientific literature and have been used to synthesize CBHA for research purposes.
科学研究应用
CBHA has been studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. In cancer research, CBHA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, CBHA has been shown to improve glucose tolerance and insulin sensitivity in animal models. Inflammation research has shown that CBHA can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation.
属性
IUPAC Name |
N-[4-[[(3-chlorobenzoyl)amino]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c1-10(20)17-13-5-7-14(8-6-13)24(22,23)19-18-15(21)11-3-2-4-12(16)9-11/h2-9,19H,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEBLPAOAWTWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({2-[(3-chlorophenyl)carbonyl]hydrazinyl}sulfonyl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]spiro[2.3]hexane-1-carboxamide](/img/structure/B6013091.png)
![2-(2-{[2-(benzyloxy)-3-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B6013099.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6013105.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6013106.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B6013133.png)

![7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6013136.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6013148.png)

![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B6013177.png)
![1-[cyclohexyl(methyl)amino]-3-{2-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B6013178.png)

![1,1'-[(3-methylbenzyl)imino]di(2-propanol)](/img/structure/B6013213.png)